An In-depth Technical Guide to 2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0)
An In-depth Technical Guide to 2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Chloro-3-methylbenzotrifluoride, a key intermediate in various chemical syntheses.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 74483-48-0 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1][2] |
| Molecular Weight | 194.58 g/mol | [1][2] |
| Boiling Point | Not explicitly available; related compounds suggest a high boiling point. | |
| Melting Point | Not explicitly available. | |
| Density | Not explicitly available; related compounds suggest a density > 1 g/mL. | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis and Reactivity
The synthesis of 2-Chloro-3-methylbenzotrifluoride can be conceptualized through established organic chemistry principles, primarily involving electrophilic aromatic substitution on a benzotrifluoride backbone.
A plausible synthetic pathway, inferred from general procedures for related compounds, is the halogenation of a methylbenzotrifluoride precursor.[4] This would be followed by further functionalization as needed. For instance, a patent describes the chlorination of 3-methyl benzotrifluoride to yield a mixture of mono-chloro isomers.[4] Another synthetic strategy for a related compound involves the fluorination and subsequent cyanation of a dichlorotoluene derivative, which could potentially be adapted.[5]
The reactivity of 2-Chloro-3-methylbenzotrifluoride is dictated by the interplay of its substituents on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The chloro and methyl groups also influence the regioselectivity of further reactions.
Illustrative Synthetic Workflow
Caption: Conceptual pathway for the synthesis of 2-Chloro-3-methylbenzotrifluoride.
Spectroscopic Data
While specific experimental spectra for 2-Chloro-3-methylbenzotrifluoride are not available in the searched literature, general characteristics can be anticipated based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would provide information about their relative positions.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the trifluoromethyl carbon which would appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.58 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Development
Benzotrifluoride derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[6] The incorporation of a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.
2-Chloro-3-methylbenzotrifluoride serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[7][8] Its functional groups offer handles for various chemical transformations, allowing for the construction of diverse molecular scaffolds. While specific drugs derived from this particular intermediate are not detailed in the provided search results, its structural motifs are relevant to the design of new therapeutic agents.
Logical Relationship in Drug Discovery
Caption: Role of 2-Chloro-3-methylbenzotrifluoride as a building block in drug discovery.
Safety Information
Based on information for related compounds, 2-Chloro-3-methylbenzotrifluoride should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. 74483-48-0 | 2-Chloro-3-methylbenzotrifluoride - Moldb [moldb.com]
- 2. PubChemLite - 2-chloro-3-methylbenzotrifluoride (C8H6ClF3) [pubchemlite.lcsb.uni.lu]
- 3. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
